molecular formula C21H28N4O3 B2912317 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-methoxyphenyl)ethanediamide CAS No. 941994-88-3

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-methoxyphenyl)ethanediamide

Cat. No.: B2912317
CAS No.: 941994-88-3
M. Wt: 384.48
InChI Key: OBVNTYWIGRAGAK-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-methoxyphenyl)ethanediamide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes dimethylamino groups and a methoxyphenyl group, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-methoxyphenyl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 3-methoxyaniline under controlled conditions to form a Schiff base. This intermediate is then reduced using sodium borohydride to yield the desired diamide compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions, often using sodium borohydride, can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include quinones from oxidation, amine derivatives from reduction, and substituted compounds from nucleophilic substitution reactions.

Scientific Research Applications

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-methoxyphenyl)ethanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound’s methoxyphenyl group also contributes to its overall activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-methoxyphenyl)ethanediamide stands out due to its combination of dimethylamino and methoxyphenyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in various applications, from chemical synthesis to potential therapeutic uses.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-24(2)17-11-9-15(10-12-17)19(25(3)4)14-22-20(26)21(27)23-16-7-6-8-18(13-16)28-5/h6-13,19H,14H2,1-5H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVNTYWIGRAGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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